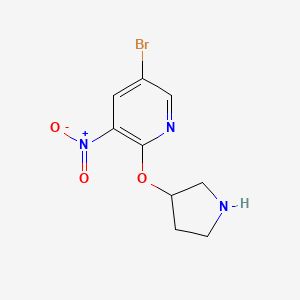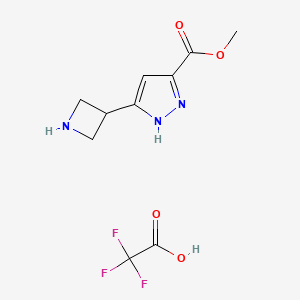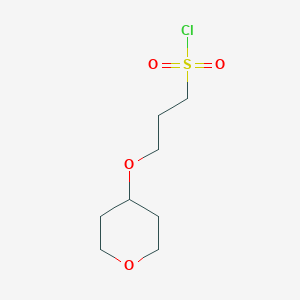![molecular formula C13H17N B13529892 (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,6R,8S)-8-phenyl-3-azabicyclo[420]octane is a bicyclic compound that features a unique structure with a phenyl group attached to the azabicyclo[420]octane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane typically involves the following steps:
Cyclization Reactions: The formation of the bicyclic structure can be achieved through cyclization reactions involving appropriate precursors.
Phenyl Group Introduction: The phenyl group is introduced through substitution reactions, often using phenyl halides or phenylboronic acids in the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
化学反応の分析
Types of Reactions
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often using hydrogenation or metal hydrides.
Substitution: The phenyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are typical reducing agents.
Substitution: Reagents such as phenyl halides, phenylboronic acids, and catalysts like palladium or copper are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
科学的研究の応用
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a pharmaceutical agent or a chemical reagent.
類似化合物との比較
Similar Compounds
(1R,6S,8R)-8-phenyl-3-azabicyclo[4.2.0]octane: A stereoisomer with different spatial arrangement of atoms.
8-phenyl-3-azabicyclo[4.2.0]octane: A compound without specific stereochemistry.
8-phenyl-3-azabicyclo[4.2.0]octane derivatives: Compounds with various substituents on the bicyclic framework.
Uniqueness
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane is unique due to its specific stereochemistry, which can influence its reactivity, biological activity, and interactions with other molecules. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-10(5-3-1)12-8-11-6-7-14-9-13(11)12/h1-5,11-14H,6-9H2/t11-,12+,13-/m0/s1 |
InChIキー |
YWSXOSUUMITXOG-XQQFMLRXSA-N |
異性体SMILES |
C1CNC[C@H]2[C@@H]1C[C@@H]2C3=CC=CC=C3 |
正規SMILES |
C1CNCC2C1CC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



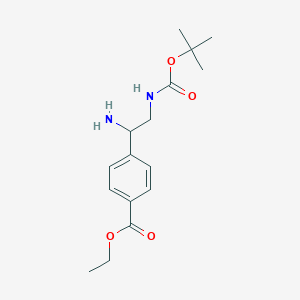




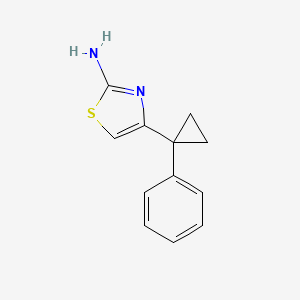
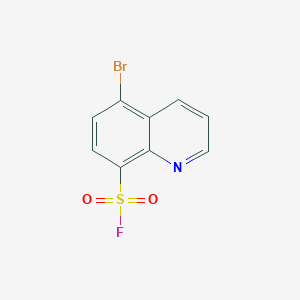
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
